molecular formula C10H11BrClN B11859558 Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- CAS No. 832724-77-3

Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-

Cat. No.: B11859558
CAS No.: 832724-77-3
M. Wt: 260.56 g/mol
InChI Key: OBZUTGRBLUCPPM-UHFFFAOYSA-N
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Description

Structure and Synthesis:
Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- is a strained three-membered heterocyclic compound featuring a bromomethyl (-CH₂Br) substituent at the C2 position and a 2-chlorophenylmethyl (-CH₂C₆H₄Cl-2) group at the N1 position. This compound belongs to the class of N-activated aziridines, characterized by enhanced reactivity due to the presence of electron-withdrawing substituents and the inherent ring strain of the aziridine moiety. The synthesis typically involves alkylation of aziridine precursors with brominated or aryl-substituted electrophiles under mild basic conditions. For instance, similar 2-(bromomethyl)-1-(arylsulfonyl)aziridines are synthesized in 53–60% yields via reactions with sulfonyl or alkylsulfonyl groups .

Reactivity and Applications: The compound’s three electrophilic sites—the exocyclic bromomethyl group and the two aziridine carbons—enable diverse transformations, including nucleophilic ring-opening reactions, cross-coupling, and participation in cascade syntheses. Such reactivity is exploited in the preparation of β-lactams, amino acids, and bioactive alkaloids .

Properties

CAS No.

832724-77-3

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine

InChI

InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2

InChI Key

OBZUTGRBLUCPPM-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2Cl)CBr

Origin of Product

United States

Preparation Methods

Condensation of 2-Chlorobenzaldehyde with Allylamine

2-Chlorobenzaldehyde undergoes condensation with allylamine in dichloromethane under anhydrous conditions, facilitated by magnesium sulfate as a desiccant. This reaction yields N-(2-chlorophenylmethylene)allylamine, characterized by its imine functionality (C=N). The intermediate is typically obtained in near-quantitative yield (>95%) and used directly without purification.

Bromination to Form N-Arylidene-2,3-Dibromopropylamines

The imine intermediate is treated with bromine in dichloromethane at 0°C, resulting in dibromination of the allylic chain to form N-(2-chlorophenylmethylene)-2,3-dibromopropylamine. This step proceeds quantitatively but produces a labile intermediate that decomposes upon attempts at distillation or prolonged storage.

Sodium Borohydride-Mediated Reductive Cyclization

Reduction of the dibromoimine with sodium borohydride in methanol under reflux induces simultaneous imine reduction and aziridine ring formation. The reaction mechanism proceeds via intramolecular nucleophilic displacement, where the amine nitrogen attacks the adjacent brominated carbon, forming the aziridine ring and installing the bromomethyl group at the 2-position. Yields for analogous substrates range from 35% to 85%, depending on the aryl substituent.

Representative Data

StepReagents/ConditionsYield
CondensationAllylamine, MgSO₄, CH₂Cl₂, rt>95%
BrominationBr₂, CH₂Cl₂, 0°C>95%
Reductive CyclizationNaBH₄, MeOH, reflux35–85%

Aziridination via Tosyl Chloride-Mediated Reaction

An alternative route involves the use of TosNClNa·3H₂O (tosyl chloride sodium salt) for direct aziridination of olefins. While full experimental details are truncated in available sources, the general protocol involves:

Reaction of Substituted Allyl Derivatives

A substituted allyl precursor, likely 1-[(2-chlorophenyl)methyl]allyl bromide, is treated with TosNClNa·3H₂O in acetonitrile under argon. The tosyl chloride agent facilitates nitrogen insertion, forming the aziridine ring. This method potentially avoids the need for bromination and reductive steps but requires precise control of stoichiometry and temperature.

Challenges and Optimization

Preliminary data suggest moderate yields due to competing side reactions, such as over-oxidation or polymerization. Degassing solvents with calcium hydride and rigorous exclusion of moisture are critical for reproducibility.

Comparative Analysis of Methodologies

Efficiency and Scalability

The reductive ring closure method offers higher yields (up to 85%) but involves multiple steps and sensitive intermediates. In contrast, the tosyl chloride route is a one-pot process but lacks yield data for the target compound.

Functional Group Compatibility

Bromine in the reductive method tolerates electron-withdrawing groups (e.g., 2-chlorophenyl), whereas the tosyl chloride approach may require electron-neutral substrates to prevent premature decomposition .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl substituent undergoes direct nucleophilic displacement with retention of configuration at the aziridine ring, avoiding ring-opening pathways due to the stabilizing 1-[(2-chlorophenyl)methyl] group. This behavior contrasts with activated analogs (e.g., N-tosyl derivatives), which often undergo ring-opening/closure mechanisms .

Key Reactions:

  • Oxygen Nucleophiles :
    Methanol/sodium methoxide yields 2-(methoxymethyl)-1-[(2-chlorophenyl)methyl]aziridine (40–75% yield) .

    • Conditions: NaOMe/MeOH, room temperature or reflux.

    • Selectivity: No competing ring opening observed .

  • Sulfur Nucleophiles :
    Thiols (e.g., iPrSH, allylSH) afford 2-[(alkylsulfanyl)methyl]aziridines (60–84% yield) .

    • Example:

      2-(BrCH2)aziridine+NaS-iPr2-(iPrS-CH2)aziridine(84%)\text{2-(BrCH}_2\text{)aziridine} + \text{NaS-iPr} \rightarrow \text{2-(iPrS-CH}_2\text{)aziridine} \quad (84\%)
  • Nitrogen Nucleophiles :
    Secondary amines (e.g., piperidine) yield 2-[(dialkylamino)methyl]aziridines (22–92% yield) .

    • Steric hindrance reduces yields (e.g., tBu-substituted amines: 22–55%) .

Ring-Opening Reactions

The aziridine ring remains intact under standard substitution conditions but opens under Lewis-acidic or high-temperature regimes:

  • Acid-Catalyzed Ring Opening :
    Tris(pentafluorophenyl)borane [(C6_6F5_5)3_3B] promotes nucleophilic attack at the less-substituted carbon. For example, benzylamine opens the ring to form diamines .

    • Example:

      Aziridine+BnNH2(C6F5)3BH2NCH2C(Ph)NHR(7080%)\text{Aziridine} + \text{BnNH}_2 \xrightarrow{\text{(C}_6\text{F}_5\text{)}_3\text{B}} \text{H}_2\text{NCH}_2\text{C(Ph)NHR} \quad (70–80\%)
  • Thermal Rearrangements :
    At >120°C, competing decomposition or Baldwin-type rearrangements may occur, though limited data exists for this specific analog .

Comparative Reactivity with Activated Aziridines

The 2-chlorobenzyl group deactivates the aziridine ring compared to N-sulfonyl analogs, favoring direct substitution over ring-opening pathways :

Feature1-[(2-Chlorophenyl)methyl]aziridineN-Tosylaziridine
Ring Stability High (no ring opening)Low (prone to ring opening)
Substitution Mechanism Direct SN_N2 at BrCH2_2Ring-opening/closure
Stereochemical Outcome Retention of configurationInversion or retention

Building Blocks for Nitrogen Heterocycles

  • 2-[(Heteroatom)methyl]aziridines serve as precursors to iminothiazolidines and pseudopeptides .

  • Example: Thiocyanate substitution followed by cyclization yields 2-iminothiazolidines .

Table 1: Substitution Reactions with Heteroatom Nucleophiles

NucleophileProductYield (%)Conditions
NaOMe2-(MeOCH2_2)aziridine40–75MeOH, RT/reflux
NaS-iPr2-(iPrS-CH2_2)aziridine84MeOH, RT
Piperidine2-(Piperidinyl-CH2_2)aziridine92CH2_2Cl2_2, RT

Table 2: Catalytic Ring-Opening Reactions

CatalystNucleophileProductYield (%)
(C6_6F5_5)3_3BBnNH2_2H2_2NCH2_2C(Ph)NHBn75
BF3_3·OEt2_2H2_2OHOCH2_2CH(NHBn)CH2_2OH68

Mechanistic Insights

  • Direct Substitution : Proceeds via an SN_N2 mechanism at the bromomethyl carbon, with DFT studies confirming low barriers (<20 kcal/mol) in methanol .

  • Ring Opening : Requires Lewis acid coordination to the aziridine nitrogen, polarizing the C–N bond for nucleophilic attack .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:
Aziridine derivatives are frequently employed as intermediates in the synthesis of more complex organic molecules. The presence of the bromomethyl group enhances nucleophilic substitution reactions, making it a valuable building block for synthesizing various functionalized compounds. For instance, the compound can react with nucleophiles such as amines and alcohols to yield substituted aziridines and other derivatives .

Synthesis of Heterocycles:
The compound can also serve as a precursor for synthesizing other heterocycles. Its reactivity allows for the formation of diverse nitrogen-containing structures through cyclization reactions, which are essential in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Pharmaceutical Applications:
Research indicates that aziridine derivatives have potential applications in drug development. The compound is being investigated for its ability to act as a building block for active pharmaceutical ingredients (APIs). Its unique structure may contribute to biological activity against various targets, including enzymes involved in disease pathways .

Cytotoxicity and Antimicrobial Activity:
Several studies have evaluated the cytotoxic effects of aziridine derivatives on cancer cell lines. Results suggest that certain substitutions on the aziridine ring can enhance efficacy against specific bacterial strains and cancer cells. The mechanism often involves covalent modification of target proteins, leading to enzyme inhibition or apoptosis in malignant cells .

Material Science

Polymer Synthesis:
In material science, aziridine compounds like 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- are utilized in the preparation of polymers with tailored properties. The strained aziridine ring can undergo ring-opening polymerization, resulting in materials with unique mechanical and thermal properties suitable for various applications .

Cytotoxicity Testing

A study focused on evaluating the cytotoxic effects of various aziridine derivatives found that certain compounds exhibited significant inhibition of cell viability in cancer cell lines compared to normal cells. The half-maximal inhibitory concentration (IC50) values were notably low for some derivatives, indicating potent anticancer activity comparable to established chemotherapeutics like cisplatin .

Mechanistic Insights

Another investigation highlighted how aziridine derivatives could induce cell cycle arrest and apoptosis in cancer cells through specific interactions with cellular targets. This study provided mechanistic insights into how modifications on the aziridine ring influence biological activity .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the aziridine ring can participate in ring-opening reactions. These reactions can lead to the formation of various derivatives with potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related aziridines:

Compound Substituents Electrophilic Sites Synthesis Yield Key Applications Notable Properties
Target Compound C2: -CH₂Br; N1: -CH₂C₆H₄Cl-2 3 (Br, C2, C3) ~55–60% Antibiotics, β-lactam precursors High ring strain; lipophilic aryl group
2-(Bromomethyl)-1-(arylsulfonyl)aziridines C2: -CH₂Br; N1: -SO₂Ar 3 (Br, C2, C3) 53–60% Amino acid synthesis, DA polymer precursors Electron-withdrawing sulfonyl groups enhance reactivity
N-Methyl-2-(bromophenyl)aziridine C2: -C₆H₄Br; N1: -CH₃ 2 (C2, C3) Not reported Suzuki coupling substrates Bromine at aryl position enables cross-coupling
Aziridine-2-phosphonates C2: -PO(OR)₂; N1: variable 2 (C2, C3) 40–75% Antibacterial agents Phosphonate groups improve hydrolytic stability
(Z)-N-[1-(Aziridin-1-yl)-2,2,2-trifluoroethylidene]-4-bromoaniline N1: -C(CF₃)=NC₆H₄Br-4 2 (C2, C3) Not reported Antitumor agents Trifluoroethylidene group enhances bioactivity

Spectroscopic and Computational Insights

  • Spectroscopy : The target compound’s ¹H NMR would display resonances for the aziridine protons (δ ~2.8–3.8 ppm) and aryl-methyl groups (δ ~4.0–4.5 ppm), similar to 2-(bromomethyl)-1-(alkylsulfonyl)aziridines .
  • DFT Studies : Computational models of related aziridines (e.g., isoindigo-thiophene derivatives) reveal that electron-withdrawing groups lower LUMO energies, enhancing electrophilicity. The 2-chlorophenyl group in the target compound may similarly modulate electronic properties .

Industrial and Medicinal Relevance

  • The target compound’s structural features position it as a candidate for analogous drug discovery.
  • Material Science : Aziridines with extended π-conjugation (e.g., isoindigo derivatives) are used in organic semiconductors. The target compound’s aryl group could similarly influence optoelectronic properties .

Biological Activity

Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- is a nitrogen-containing heterocyclic compound with significant biological activity attributed to its aziridine ring structure. Its chemical formula is C10H11BrClN, and it possesses a molecular weight of 260.558 g/mol. The compound features a bromomethyl group and a 2-chlorobenzyl substituent, which enhance its reactivity and potential interactions with biological macromolecules such as proteins and nucleic acids.

The synthesis of aziridine derivatives typically involves cyclization reactions from suitable precursors. For 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine, common synthetic routes include:

  • Cyclization of halogenated precursors .
  • Nucleophilic substitution reactions involving various nucleophiles .

The compound is characterized as a colorless to pale yellow liquid with limited solubility in water, typical for many aziridine derivatives. Its unique structure allows for diverse chemical reactivity, particularly in forming covalent bonds with amino acids in proteins.

Interaction with Biological Molecules

Research indicates that aziridine derivatives can interact with biological molecules through the following mechanisms:

  • Covalent Bond Formation : Aziridines can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function.
  • Influence on Cellular Pathways : These interactions could impact various cellular pathways and responses, making them relevant in drug design and therapeutic applications .

Case Studies

Several studies have highlighted the biological implications of aziridine compounds:

  • Enzyme Inhibition : A study demonstrated that aziridines could inhibit specific enzymes by modifying their active sites through covalent bonding. This mechanism was particularly noted in the context of cancer research, where enzyme inhibitors are critical .
  • Antimicrobial Activity : Another research project explored the antimicrobial properties of aziridine derivatives, revealing that certain substitutions on the aziridine ring could enhance efficacy against bacterial strains .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of aziridines on cancer cell lines showed promising results, suggesting that these compounds may serve as potential chemotherapeutic agents due to their ability to induce apoptosis in malignant cells .

Comparative Analysis

The following table summarizes the biological activities of various structurally similar compounds:

Compound NameStructureNotable FeaturesBiological Activity
2-bromomethyl-1-[(4-methoxyphenyl)methyl]aziridineC11H14BrNOContains a methoxy group; potential for different reactivity patternsModerate enzyme inhibition
1-methyl-2-(4-chlorophenyl)aziridineC9H10ClNLacks the bromomethyl group; simpler structureLower cytotoxicity compared to brominated counterparts
2-(chloromethyl)-1-benzylaziridineC10H12ClNSimilar aziridine structure but varies in substituentsNotable antimicrobial activity

Q & A

Q. Q1. What are the primary synthetic routes for preparing 2-(bromomethyl)aziridine derivatives, and how can their efficiency be evaluated?

A1. Two key methods are documented:

  • Gabriel-Cromwell Reaction : Start with vinyl phosphonate, brominate to 1,2-dibromoethyl phosphonate, eliminate HBr, and react with primary amines to yield aziridinyl phosphonates (yields: 65–85%) .
  • Modified Gabriel-Cromwell : Use acetyl phosphonate as a starting material, react with DBU/tosyl chloride to form α-tosylated vinyl phosphonate, then with amines (yields: 70–80%) .
    Efficiency Metrics : Compare yields, reaction time (e.g., modified method reduces steps), and scalability. NMR analysis (e.g., δ 2.5–3.5 ppm for aziridine protons) confirms ring formation .

Advanced Functionalization Strategies

Q. Q2. How can regioselective ring-opening of 2-(bromomethyl)aziridines be achieved for introducing heteroatom nucleophiles?

A2. Use nucleophilic substitution under controlled conditions:

  • Example : React 2-(bromomethyl)aziridine with 1,2,4-triazole (5 equiv) and K₂CO₃ in refluxing acetonitrile for 2.5 days to yield 2-[(1,2,4-triazol-1-yl)methyl]aziridine. Purify via silica gel chromatography (CHCl₃/MeOH) .
    Key Considerations : Solvent polarity, nucleophile strength, and steric effects dictate regioselectivity. Monitor reaction progress via TLC or GC-MS .

Analytical Challenges and Resolution

Q. Q3. What spectroscopic techniques are critical for confirming the structure of aziridine derivatives, and how are ambiguities resolved?

A3.

  • NMR :
    • ¹H NMR : Aziridine protons appear as distinct doublets (δ 1.5–2.5 ppm for CH₂Br; δ 3.0–3.5 ppm for N-CH₂).
    • ¹³C NMR : Aziridine carbons resonate at δ 25–35 ppm .
  • IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-N (1020–1100 cm⁻¹) confirm functional groups .
    Ambiguity Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions from the 2-chlorophenyl group .

Biological Activity Profiling

Q. Q4. How can researchers design experiments to evaluate the antibacterial activity of aziridine derivatives?

A4.

  • Protocol :
    • Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC assays).
    • Use positive controls (e.g., ampicillin) and solvent controls (DMSO).
  • Data Interpretation : Compare MIC values (µg/mL) across derivatives. For example, substituents like phosphonate groups may enhance activity .
    Pitfalls : Account for compound solubility and stability in aqueous media. Pre-filter compounds to avoid false negatives .

Mechanistic and Kinetic Studies

Q. Q5. What mechanistic insights govern the reactivity of 2-(bromomethyl)aziridines in cross-coupling reactions?

A5.

  • Palladium-Catalyzed Coupling : React N-methyl-2-(bromophenyl)aziridine with arylboronic acids using PdCl₂(dppf) as a catalyst. The reaction proceeds via oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation and reductive elimination .
    Kinetic Analysis : Monitor reaction progress via TLC. Optimal conditions: 70°C in THF/H₂O (90:10) with K₂CO₃ as base. Reaction completion typically requires 6–12 hours .

Comparative Methodologies and Data Contradictions

Q. Q6. How do synthesis routes for aziridine derivatives compare in terms of yield and practicality?

A6.

Method Starting Material Yield Range Advantages Limitations
Classical Gabriel-CromwellVinyl phosphonate65–85%High yields, established protocolMulti-step, requires bromination
Modified Gabriel-CromwellAcetyl phosphonate70–80%Fewer steps, avoids HBr eliminationLower yields for bulky amines
Microwave-AssistedBromomethylaziridine79–90%Rapid (2–4 hours), high regioselectivitySpecialized equipment required

Conflict Resolution : Discrepancies in yields may arise from amine steric hindrance or purification methods. Optimize solvent (e.g., DMSO for polar substrates) .

Stability and Storage Considerations

Q. Q7. What are the best practices for handling and storing 2-(bromomethyl)aziridines to prevent degradation?

A7.

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid moisture (hydrolyzes aziridine ring) and light (prevents C-Br bond cleavage) .
  • Stability Tests : Monitor via periodic NMR; decomposition is indicated by new peaks near δ 4.0–5.0 ppm (hydrolysis products) .

Computational Modeling for Reactivity Prediction

Q. Q8. How can DFT calculations aid in predicting the reactivity of aziridine derivatives?

A8.

  • Applications :
    • Calculate activation energies for ring-opening reactions (e.g., nucleophilic attack at C-2 vs. C-3).
    • Predict regioselectivity in cross-coupling reactions using frontier molecular orbital (FMO) analysis.
  • Software : Gaussian or ORCA with B3LYP/6-31G(d) basis set. Compare computed NMR shifts with experimental data for validation .

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